5,8-Dimethoxy-2,3-dimethylquinoxaline
Overview
Description
5,8-Dimethoxy-2,3-dimethylquinoxaline, also known as DMQX, is a quinoxaline derivative that is widely used in scientific research. DMQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Chemical Analysis and Assay Development
5,8-Dimethoxy-2,3-dimethylquinoxaline plays a role in chemical analysis, particularly in assays. McLellan and Thornalley (1992) detailed the use of 5,8-Dimethoxy-2,3-dimethylquinoxaline derivatives in a liquid chromatographic fluorimetric assay of methylglyoxal, a compound that can be assayed in chemical and biological systems (McLellan & Thornalley, 1992).
Antifungal Activity
Research by Alfadil et al. (2021) explored the antifungal activity of 2,3-dimethylquinoxaline, closely related to 5,8-Dimethoxy-2,3-dimethylquinoxaline. Their study provided insights into its potential use against a range of pathogenic fungi, demonstrating its relevance in developing new antifungal agents (Alfadil et al., 2021).
Pesticidal Activity
Pyrko (2022) conducted a study on the synthesis and pesticidal activities of compounds including derivatives of 5,8-Dimethoxy-2,3-dimethylquinoxaline. The study highlighted its potential use in developing plant protection products, demonstrating herbicidal and insecticidal activities (Pyrko, 2022).
In Vitro Cytotoxicity
A study on the synthesis and in vitro cytotoxicity of quinoline derivatives, including 5,8-Dimethoxy-2,3-dimethylquinoxaline, was conducted by Lee et al. (2000). This research assessed their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer research (Lee et al., 2000).
Material Science and Chemistry
Research into the preparation and reactions of lithio and dilithio salts of 2,3-dimethylquinoxaline by Kaiser and Petty (1976) contributed to the field of organometallic chemistry. This study provided valuable information on the manipulation of quinoxaline derivatives for various chemical applications (Kaiser & Petty, 1976).
Quantum Chemistry and Spectroscopy
Tayupov et al. (2021) studied quinoxaline derivatives, including 5,8-Dimethoxy-2,3-dimethylquinoxaline, using dissociative electron capture spectroscopy and density functional theory. This research is significant for understanding the electronic properties and biological activity of these compounds (Tayupov et al., 2021).
Future Directions
properties
IUPAC Name |
5,8-dimethoxy-2,3-dimethylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-12-10(16-4)6-5-9(15-3)11(12)13-7/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFTCPLPZMOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1C)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-2,3-dimethylquinoxaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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